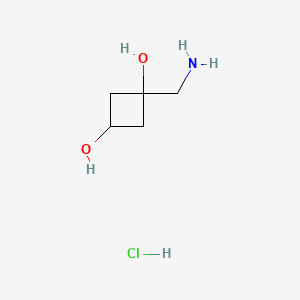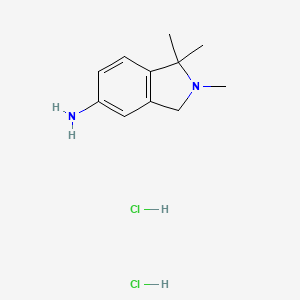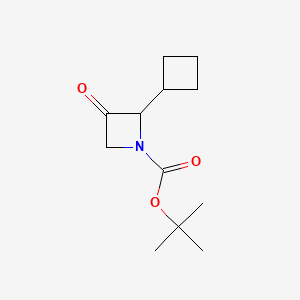![molecular formula C10H19NO4 B6608351 tert-butyl N-[(1,3-dihydroxycyclobutyl)methyl]carbamate CAS No. 2839143-50-7](/img/structure/B6608351.png)
tert-butyl N-[(1,3-dihydroxycyclobutyl)methyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[(1,3-dihydroxycyclobutyl)methyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability under various conditions and ease of removal. This particular compound features a tert-butyl group, a cyclobutyl ring with two hydroxyl groups, and a carbamate functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1,3-dihydroxycyclobutyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclobutyl derivative. One common method is the reaction of tert-butyl carbamate with 1,3-dihydroxycyclobutylmethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl groups in the cyclobutyl ring can undergo oxidation to form ketones or carboxylic acids.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for halogenation.
Major Products Formed:
- Oxidation of the hydroxyl groups can lead to the formation of cyclobutanone derivatives.
- Reduction of the carbamate group can yield the corresponding amine.
- Substitution reactions can produce various cyclobutyl derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry:
- Used as a protecting group for amines in peptide synthesis and other organic synthesis applications .
- Employed in the synthesis of complex organic molecules and pharmaceuticals.
Biology:
- Studied for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine:
- Investigated for its potential therapeutic applications, including as a prodrug that can release active compounds under specific conditions.
Industry:
- Utilized in the production of fine chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of tert-butyl N-[(1,3-dihydroxycyclobutyl)methyl]carbamate involves its ability to act as a protecting group for amines. The carbamate group can be cleaved under acidic conditions to release the free amine. This property is particularly useful in peptide synthesis, where selective protection and deprotection of amine groups are crucial .
Comparaison Avec Des Composés Similaires
tert-Butyl carbamate: A simpler carbamate used for similar protecting group applications.
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Another carbamate with a different hydroxyl-containing side chain.
tert-Butyl N-(4-hydroxycyclohexyl)carbamate: A carbamate with a cyclohexyl ring instead of a cyclobutyl ring.
Uniqueness:
- The presence of the 1,3-dihydroxycyclobutyl group makes tert-butyl N-[(1,3-dihydroxycyclobutyl)methyl]carbamate unique compared to other carbamates. This structural feature can influence its reactivity and stability, making it suitable for specific applications in organic synthesis and drug development.
Propriétés
IUPAC Name |
tert-butyl N-[(1,3-dihydroxycyclobutyl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-9(2,3)15-8(13)11-6-10(14)4-7(12)5-10/h7,12,14H,4-6H2,1-3H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUWIRGWJFHSRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC(C1)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(bromomethyl)-3-ethylbicyclo[1.1.1]pentane](/img/structure/B6608273.png)
![2-[3-(1H-imidazol-1-yl)azetidin-3-yl]aceticaciddihydrochloride](/img/structure/B6608277.png)




![2-[(6-chloropyridin-2-yl)oxy]ethan-1-aminehydrochloride](/img/structure/B6608321.png)
![N-{3-aminobicyclo[1.1.1]pentan-1-yl}propane-2-sulfonamidehydrochloride](/img/structure/B6608337.png)
![2-{10-[2-(dimethylamino)ethyl]-3,5-dioxa-10,12-diazatricyclo[7.3.0.0,2,6]dodeca-1,6,8,11-tetraen-11-yl}ethan-1-amine trihydrochloride](/img/structure/B6608352.png)

![Tert-butyl 6-(hydroxymethyl)-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B6608367.png)

![sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B6608378.png)

